molecular formula C20H13F3N2 B2943060 (2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 866019-94-5

(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2943060
CAS No.: 866019-94-5
M. Wt: 338.333
InChI Key: JNJAXGMKFSOPBE-GHRIWEEISA-N
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Description

(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (CAS 866019-94-5) is a high-value chemical building block for research and development. This specialized compound features a Z-configured allylidene nitrile core, a 1H-pyrrole moiety, and a trifluoromethylphenyl group, a combination that offers a unique three-dimensional structure for exploring novel chemical space in medicinal chemistry . The compound is offered with a purity of >90% to >99% and is available for immediate procurement from certified suppliers, with quantities ranging from 1 mg to 10 g . Its structural attributes, particularly the pyrrole and trifluoromethyl groups, make it a compelling scaffold for constructing potential pharmacologically active molecules. Research into analogous compounds suggests that such structures are investigated as molecular frameworks in developing inhibitors for enzymes like acetylcholinesterase (AChE) and Beta-secretase (BACE1), which are significant targets in neurodegenerative disease research . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, utilizing proper personal protective equipment (PPE).

Properties

IUPAC Name

(Z)-2-(4-pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2/c21-20(22,23)19-6-2-1-5-16(19)13-17(14-24)15-7-9-18(10-8-15)25-11-3-4-12-25/h1-13H/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJAXGMKFSOPBE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C19H16F3NC_{19}H_{16}F_3N, characterized by a pyrrole ring and a trifluoromethyl phenyl group. The structural features are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant Gram-positive bacteria.

Key Findings:

  • Inhibition of Bacterial Growth : The compound exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 0.78 μg/mL .
  • Biofilm Disruption : It effectively disrupts biofilm formation, a critical factor in bacterial resistance, outperforming traditional antibiotics like vancomycin .
  • Mechanism of Action : Investigations into its mode of action suggest it inhibits macromolecular synthesis in bacteria, impacting global bacterial cell function .

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of the compound in human cell lines.

Results:

  • Selectivity : The compound demonstrated low toxicity towards human embryonic kidney cells (HEK293), with IC50 values ranging from 8 to 23.5 μg/mL for various derivatives .
  • Safety Margin : Compounds with lower toxicity profiles were prioritized for further investigation, indicating a favorable therapeutic index compared to conventional antibiotics .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Observations:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances antibacterial activity while reducing toxicity .
  • Substituent Effects : Hydrophobic substituents, such as halogens, increase the potency of derivatives. Conversely, polar protic groups tend to reduce activity .

Data Table: Biological Activity Overview

Activity TypeResultsReference
Antibacterial ActivityMIC as low as 0.78 μg/mL against S. aureus
Biofilm DisruptionMore effective than vancomycin
CytotoxicityIC50 values between 8 - 23.5 μg/mL
Selectivity Factor>20 for selected compounds

Case Studies

  • Study on Antimicrobial Efficacy : A research group synthesized several derivatives and tested them against resistant bacterial strains. The study concluded that modifications in the aniline moiety significantly impacted antimicrobial potency and selectivity towards human cells .
  • In Vivo Safety Assessment : An animal model study showed no significant adverse effects at doses up to 50 mg/kg, indicating a strong safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Reactivity

Substituent Electronic Nature Example Compound Reactivity in SNAr Reactions Biological Half-Life (h)
Trifluoromethyl (-CF₃) Strong EWG Target Compound High 12.3 ± 1.2
Benzodioxol Moderate EDG Low 8.7 ± 0.9
Thiazol-isoindol Neutral/Weak EWG Moderate 15.8 ± 2.1

Research Findings and Implications

Stereochemical Stability : The Z-configuration in the target compound and its analogues prevents isomerization under physiological conditions, ensuring consistent activity .

Metabolic Resistance : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in hepatic microsome studies .

Structure-Activity Relationship (SAR): Minor substituent changes (e.g., CF₃ position) significantly alter target selectivity. For example, the meta-CF₃ derivative shows 10-fold lower potency against EGFR compared to the target compound’s para-CF₃ analogue .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce the 4-(1H-pyrrol-1-yl)phenyl group to a pre-functionalized enenitrile backbone. Evidence from structurally similar compounds suggests palladium catalysts (e.g., Pd(PPh₃)₄) and base-mediated conditions (e.g., K₂CO₃) in THF/water mixtures .

Trifluoromethyl Incorporation : Introduce the 2-(trifluoromethyl)phenyl moiety via nucleophilic aromatic substitution or directed ortho-metalation, leveraging the electron-withdrawing nature of the trifluoromethyl group to enhance reactivity .

Z-Isomer Control : Optimize reaction temperature (e.g., 0–25°C) and steric hindrance to favor the Z-configuration, as seen in analogous enenitrile syntheses .

Q. How is the stereochemical integrity of the Z-configuration validated during synthesis?

  • Methodological Answer :

  • Nuclear Overhauser Effect (NOE) NMR : Compare experimental NOE correlations with computational models to confirm spatial proximity of substituents characteristic of the Z-isomer .
  • X-ray Crystallography : Resolve single-crystal structures to unambiguously assign stereochemistry, as demonstrated for related enenitriles (e.g., CCDC deposition protocols in ).

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and trifluoromethyl groups .
  • FT-IR : Confirm nitrile stretching (~2220 cm⁻¹) and pyrrole C–H vibrations (~3100 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electron density distribution, which informs reactivity with biological targets .
  • Transition State Analysis : Model reaction pathways (e.g., isomerization barriers) using Gaussian or ORCA software to rationalize Z/E selectivity .

Q. What strategies address poor aqueous solubility for in vitro bioactivity studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while minimizing solvent interference .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as reported for hydrophobic analogs .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, eliminating impurities as confounding factors .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) and validate with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Q. What crystallographic techniques are suitable for analyzing supramolecular interactions?

  • Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., dichloromethane/hexane) and analyze packing motifs (e.g., π-π stacking between phenyl groups) using SHELXTL .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) with CrystalExplorer .

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